4-Chloro-3-methoxybenzoic acid 4-Chloro-3-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 85740-98-3
VCID: VC3723091
InChI: InChI=1S/C8H7ClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
SMILES: COC1=C(C=CC(=C1)C(=O)O)Cl
Molecular Formula: C8H7ClO3
Molecular Weight: 186.59 g/mol

4-Chloro-3-methoxybenzoic acid

CAS No.: 85740-98-3

Cat. No.: VC3723091

Molecular Formula: C8H7ClO3

Molecular Weight: 186.59 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-methoxybenzoic acid - 85740-98-3

Specification

CAS No. 85740-98-3
Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
IUPAC Name 4-chloro-3-methoxybenzoic acid
Standard InChI InChI=1S/C8H7ClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
Standard InChI Key OXUUNDMDOOXPKY-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)O)Cl
Canonical SMILES COC1=C(C=CC(=C1)C(=O)O)Cl

Introduction

Chemical Identification and Basic Properties

4-Chloro-3-methoxybenzoic acid is identified by the CAS registry number 85740-98-3. It is also known by several synonyms including 4-Chloro-m-anisic Acid and Benzoic acid, 4-chloro-3-methoxy- . The compound has a molecular formula of C8H7ClO3 and a molecular weight of 186.59 g/mol .

Physical Properties

The physical properties of 4-Chloro-3-methoxybenzoic acid are summarized in the following table:

PropertyValue
AppearanceWhite to Almost white powder to crystal
Melting point217.0 to 221.0 °C
Boiling point325.4±22.0 °C (Predicted)
Density1.352±0.06 g/cm³ (Predicted)
pKa3.85±0.10 (Predicted)
FormPowder to crystal
ColorWhite to Almost white

These physical characteristics are important determinants of its behavior in various chemical reactions and formulations. The high melting point suggests strong intermolecular forces, likely due to hydrogen bonding through the carboxylic acid group.

Synthesis and Preparation Methods

Industrial Synthesis Routes

The synthesis of methoxybenzoic acid derivatives, including 4-Chloro-3-methoxybenzoic acid, typically involves a multi-step process. One method described in patent literature involves the preparation of methoxybenzoic acid from corresponding chlorobenzonitriles .

The general synthesis route involves:

  • Reaction of chlorobenzonitrile with sodium methylate

  • Hydrolysis of the resulting intermediate

  • Acidification to obtain the final methoxybenzoic acid derivative

Laboratory Preparation

In laboratory settings, the preparation can be performed under controlled conditions as described in the following procedure:

  • Addition of sodium methylate to a reaction vessel containing the appropriate chlorobenzonitrile precursor

  • Reaction under nitrogen atmosphere at elevated temperatures (typically 80-150°C)

  • Hydrolysis with sodium hydroxide solution

  • Acidification with hydrochloric acid to precipitate the product

  • Filtration, washing, and drying to obtain the pure compound

The reaction is typically monitored using analytical techniques such as HPLC or TLC to ensure complete conversion of the starting materials .

Quality Specifications and Analysis

Test ParameterSpecification
Purity (GC)Minimum 98.0%
Purity (Neutralization titration)Minimum 98.0%
AppearanceWhite to Almost white powder to crystal
Melting point217.0 to 221.0°C

Analytical Methods

The quality of 4-Chloro-3-methoxybenzoic acid can be evaluated using various analytical techniques:

  • Gas Chromatography (GC): Used to determine chemical purity and detect impurities

  • Titration Analysis: Employed to measure the acid content and confirm the purity

  • Melting Point Determination: Used to verify identity and purity

These analytical methods ensure that the compound meets the required specifications for research and industrial applications.

Research Applications

Pharmaceutical Intermediates

4-Chloro-3-methoxybenzoic acid serves as an important building block in pharmaceutical synthesis. The presence of functional groups (carboxylic acid, methoxy, and chloro) makes it a versatile intermediate for further chemical modifications. These structural features allow for various chemical transformations, making the compound valuable in medicinal chemistry and drug development.

Chemical Synthesis

In organic synthesis, 4-Chloro-3-methoxybenzoic acid can be utilized as a starting material for more complex molecules. The carboxylic acid group can undergo esterification, amidation, and reduction reactions, while the chloro substituent provides a site for coupling reactions such as Suzuki or Sonogashira couplings.

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